7-Chloroemodin
Description
Significance of Anthraquinone (B42736) Derivatives in Chemical Biology Research
Anthraquinone derivatives represent a large and diverse class of naturally occurring and synthetic compounds based on the 9,10-dioxoanthracene core structure. researchgate.net These compounds are of significant interest in chemical biology due to their wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. researchgate.netontosight.airsc.org The versatility of the anthraquinone scaffold, which can be modified with various functional groups, allows for a broad spectrum of chemical properties and biological interactions. ontosight.aiontosight.ai
Anthraquinones are often brightly colored and some possess fluorescent properties, making them useful as dyes, stains, and probes in biological systems. ontosight.ai Their ability to interact with various molecular targets is attributed to the presence of different functional groups in their structures. mdpi.com Many anthraquinone derivatives are produced by filamentous fungi, including marine-derived species, which are considered prolific sources of structurally unique secondary metabolites. researchgate.netrsc.org The exploration of these compounds is a key area of research for the discovery of new therapeutic agents and biological tools. researchgate.netontosight.ai
Historical Trajectory of Research on 7-Chloroemodin
The history of this compound research is intertwined with the study of secondary metabolites from lichens and fungi. Early reports identified this compound as a constituent of various lichen species. For instance, it was found in Nephroma laevigatum and Heterodermia obscurata. nih.govubc.ca Research in 1970 also documented its presence. uio.no
Subsequent studies expanded the known sources of this compound to include various fungi. In 1972, a study on the cultured mycobiont of an unidentified Caloplaca species reported the production of this compound. cambridge.org More recently, it has been isolated from the marine-derived fungus Penicillium ochrochloron and the endophytic fungus Penicillium setosum. notulaebiologicae.romdpi.com
The identification and characterization of this compound have been refined over time through the use of increasingly sophisticated analytical techniques. Chromatographic methods like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), coupled with spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), have been crucial for its unequivocal identification and differentiation from similar compounds. cambridge.orgnih.gov For example, a 2022 study highlighted the importance of detailed 1D and 2D NMR data for the unambiguous structural characterization of this compound. nih.gov
Current Research Landscape and Unanswered Questions Regarding this compound
The current research on this compound is focused on several key areas:
Discovery of New Natural Sources: Researchers continue to explore diverse environments, particularly marine and endophytic fungi, for new organisms that produce this compound and related novel anthraquinones. researchgate.netmdpi.com For example, a 2022 study isolated this compound from Penicillium setosum, a recently described species. mdpi.com
Biosynthesis: Understanding the biosynthetic pathway of this compound is an active area of investigation. This includes identifying the polyketide synthase (PKS) genes and the enzymatic steps, such as chlorination, involved in its formation. ubc.cascribd.com
Biological Activity: While anthraquinones, in general, are known for their biological activities, the specific functions and mechanisms of action of this compound are still being elucidated. researchgate.netrsc.org Studies have reported its presence in organisms with cytotoxic or other biological activities, but further investigation is needed to determine the specific contribution of this compound. rsc.org
Chemotaxonomy: The presence of this compound and other secondary metabolites is used as a chemotaxonomic marker to classify and differentiate species of lichens and fungi. theses.czcambridge.orgresearchgate.net
Unanswered Questions:
Despite the progress made, several questions regarding this compound remain:
What is the full extent of its distribution in the natural world?
What are the precise enzymatic mechanisms responsible for the chlorination of the emodin (B1671224) backbone at the C-7 position?
What is the complete spectrum of its biological activities and the underlying molecular mechanisms?
What is its ecological role for the organisms that produce it?
Future research will likely focus on answering these questions through a combination of genomics, metabolomics, and advanced analytical and biological screening techniques.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1,3,8-trihydroxy-6-methylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO5/c1-5-2-6-10(8(17)3-5)14(20)11-7(13(6)19)4-9(18)12(16)15(11)21/h2-4,17-18,21H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSZOSVPTLSHOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C(=C(C=C3C2=O)O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60331928 | |
| Record name | 7-Chloroemodin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60331928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18521-72-7 | |
| Record name | 2-Chloro-1,3,8-trihydroxy-6-methyl-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18521-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloroemodin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018521727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Chloroemodin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60331928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-CHLOROEMODIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85C8LBB1GL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Origin, Isolation, and Biosynthetic Pathways of 7 Chloroemodin
Natural Occurrence and Distribution in Biological Systems
7-Chloroemodin has been detected and identified in various organisms, highlighting its distribution across different ecological niches.
Detection in Lichen Species
Lichens are a significant source of this compound. It has been found in several species, often alongside other related anthraquinones.
Caloplaca erythrantha : This lichen species is a well-documented source of this compound. cambridge.orggrafiati.comresearchgate.net Studies have shown its presence in both the natural lichen thallus and in cultures of its mycobiont (the fungal partner). cambridge.orggrafiati.comresearchgate.net In the apothecia (fruiting bodies) of Caloplaca erythrantha, this compound was found at a concentration of 0.56% by weight, alongside emodin (B1671224). cambridge.orggrafiati.comresearchgate.net
Xanthoria parietina : This common lichen species has also been reported to contain this compound as a minor anthraquinone (B42736) constituent. rsc.orgnaturalproducts.netwikipedia.org
Letrouitia : Several species within the lichen genus Letrouitia have been found to contain minor quantities of this compound. researchgate.netresearchgate.net These include Letrouitia aureola, where it is present in both the thallus and apothecia, and Letrouitia corallina. anbg.gov.aulias.net
Other lichen species in which this compound has been identified include Caloplaca arenaria, Lecidea quernea, and Nephroma laevigatum. naturalproducts.netwikipedia.org
Table 1: Detection of this compound in Various Lichen Species
| Lichen Species | Finding | Reference(s) |
| Caloplaca erythrantha | Detected in apothecia and mycobiont cultures. | cambridge.orggrafiati.comresearchgate.net |
| Xanthoria parietina | Identified as a minor anthraquinone. | rsc.orgnaturalproducts.netwikipedia.org |
| Letrouitia aureola | Found in minor quantities in the thallus and apothecia. | anbg.gov.au |
| Letrouitia corallina | Listed as a secondary metabolite. | researchgate.netlias.net |
| Caloplaca arenaria | Documented as a source. | naturalproducts.net |
| Lecidea quernea | Documented as a source. | naturalproducts.net |
| Nephroma laevigatum | Documented as a source. | naturalproducts.netwikipedia.org |
Identification in Marine-Derived Fungi
Marine environments have also yielded fungi that produce this compound.
Penicillium ochrochloron : A strain of this fungus, isolated from underwater sea sand, was found to produce this compound (referred to as 2-chloroemodin in some studies). nih.govresearchgate.netmdpi.comresearchgate.netgrafiati.comnotulaebiologicae.roresearcher.life
Penicillium setosum : This recently described species, isolated as an endophyte from Swinglea glutinosa, has been shown to produce this compound. nih.govresearchgate.netunifesp.brfapesp.brresearcher.liferesearchgate.netresearcher.life
Occurrence in Other Natural Sources
Beyond lichens and marine fungi, this compound has been identified in other fungal species as well. For instance, it was among the compounds identified in the Scandinavian fungus Dermocybe sanguinea. nih.gov
Methodologies for Isolation and Purification
The extraction and purification of this compound from its natural sources involve a combination of solvent-based extraction and chromatographic techniques.
Extraction Techniques from Biological Matrices
Solvent-based extraction is the initial step in isolating this compound from biological materials.
Acetone (B3395972) Extraction : Air-dried lichen material, such as the apothecia of Caloplaca erythrantha, has been extracted with acetone at room temperature. cambridge.org Similarly, mycelia from mycobiont cultures are often extracted multiple times with acetone. cambridge.org
Ethyl Acetate (B1210297) Extraction : Following acetone extraction, ethyl acetate is sometimes used for further extraction of the fungal or lichen material. cambridge.org In the case of the marine-derived fungus Penicillium ochrochloron, the culture was extracted with ethyl acetate to isolate this compound. nih.govresearchgate.netmdpi.com
Chromatographic Separation Strategies
Once the crude extract is obtained, various chromatographic methods are employed for the separation and purification of this compound. khanacademy.org
Thin-Layer Chromatography (TLC) : TLC is a fundamental technique used for the initial analysis and purification of extracts containing this compound. cambridge.orgnih.govanbg.gov.au Preparative TLC on silica (B1680970) gel plates is a common method for isolating pure this compound from crude extracts. cambridge.org For instance, a solvent system of acetone-chloroform (1:1) has been used for the preparative TLC purification of this compound from Caloplaca erythrantha. cambridge.org Another study developed a two-dimensional TLC technique for separating complex anthraquinone mixtures, which successfully identified this compound. nih.gov
High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful tool for both the analysis and purification of this compound. cambridge.orgresearchgate.net Analytical HPLC with a photodiode array detector is used to confirm the presence of this compound by comparing its retention time and UV spectrum with that of a known standard. cambridge.org Preparative HPLC is also utilized for the isolation of the pure compound from complex mixtures. researchgate.net
Column Chromatography : Silica gel column chromatography is another technique employed in the purification process of this compound. nih.govresearchgate.net This method separates compounds based on their polarity, allowing for the isolation of fractions enriched with the target compound.
Table 2: Chromatographic Methods for the Isolation and Analysis of this compound
| Chromatographic Technique | Application | Reference(s) |
| Thin-Layer Chromatography (TLC) | Analysis and preparative purification. | cambridge.orgnih.govanbg.gov.au |
| High-Performance Liquid Chromatography (HPLC) | Analytical confirmation and preparative isolation. | cambridge.orgresearchgate.netresearchgate.net |
| Column Chromatography | Purification of crude extracts. | nih.govresearchgate.net |
Elucidation of Biosynthetic Pathways
The biosynthesis of this compound is a complex process rooted in the secondary metabolism of the producing organisms, primarily fungi and lichens. nih.govacs.org The formation of this chlorinated anthraquinone involves a series of enzymatic reactions, beginning with the assembly of a polyketide backbone, followed by specific tailoring steps, including cyclization and halogenation.
Polyketide Pathway (e.g., Acetate-Malonate Pathway in Fungi)
In fungi, the fundamental carbon skeleton of this compound is assembled via the polyketide pathway, specifically the acetate-malonate pathway. nih.govresearchgate.netencyclopedia.pubmdpi.com This pathway is a primary route for the biosynthesis of a vast array of aromatic polyketides, including anthraquinones. plos.org The process is initiated by a large, multifunctional enzyme complex known as a non-reducing polyketide synthase (NR-PKS). mdpi.comnih.gov
The biosynthesis begins with a starter unit, typically acetyl-CoA, which is extended by the sequential addition of several malonyl-CoA units. nih.gov In the case of emodin-type anthraquinones, one molecule of acetyl-CoA condenses with seven molecules of malonyl-CoA. nih.govnih.gov This condensation is an iterative process, with each addition of a malonyl-CoA unit involving a decarboxylation step. The growing polyketide chain remains tethered to an acyl carrier protein (ACP) domain of the PKS complex. nih.govmdpi.com
The resulting linear poly-β-ketide chain is inherently unstable and undergoes a series of regioselective cyclization and aromatization reactions, guided by specific domains within the PKS, such as the product template (PT) domain, to form the characteristic tricyclic anthraquinone core. nih.gov This process ultimately leads to the formation of key intermediates like emodin. nih.gov
Table 1: Key Components of the Fungal Polyketide Pathway for Anthraquinone Biosynthesis
| Component | Function | Reference |
|---|---|---|
| Acetyl-CoA | Starter unit for the polyketide chain. | nih.gov |
| Malonyl-CoA | Extender units for chain elongation. | nih.govnih.gov |
| Polyketide Synthase (PKS) | Multi-domain enzyme complex that catalyzes the condensation and cyclization reactions. | nih.govmdpi.com |
| - Acyltransferase (AT) | Loads the starter and extender units onto the ACP. | nih.gov |
| - β-Ketosynthase (KS) | Catalyzes the chain elongation (Claisen condensation). | nih.gov |
| - Acyl Carrier Protein (ACP) | Tethers the growing polyketide chain. | nih.govmdpi.com |
Enzymatic Chlorination Mechanisms in Natural Systems
The conversion of the precursor emodin into this compound is achieved through a crucial enzymatic chlorination step. This halogenation is a post-PKS modification, occurring after the formation of the anthraquinone scaffold. researchgate.net Studies on lichens have shown that they possess the capability to chlorinate pre-existing anthraquinones. acs.orgresearchgate.net For instance, feeding experiments have demonstrated the efficient incorporation of chlorine into emodin to form this compound. researchgate.net
While the precise enzymatic machinery is still under investigation in many organisms, the reaction is catalyzed by specific halogenase enzymes. In the biosynthesis of geodin, a related dimeric fungal metabolite derived from emodin, a sulochrin (B161669) halogenase is responsible for a double chlorination step. nih.gov Although not directly for this compound, this provides a model for how such enzymatic chlorination might occur. These halogenases are typically flavin-dependent enzymes that utilize a source of activated chlorine (e.g., from chloride ions) to perform electrophilic aromatic substitution on the electron-rich anthraquinone ring. Laboratory synthesis has shown that emodin can be chlorinated using agents like N-chlorosuccinimide (NCS) in the presence of zirconium chloride to yield 2-chloroemodin (an alternative name for this compound). fspublishers.orgresearchgate.net This chemical synthesis provides a parallel to the regioselective enzymatic process that occurs in nature.
Interrelationships with Related Anthraquinones (e.g., Emodin, Physcion)
This compound is part of a larger family of structurally related anthraquinones that often co-occur in the same fungal or lichen species. nih.govmdpi.com The biosynthetic relationships between these compounds are intricate, with emodin serving as a central precursor.
Emodin: As established, emodin is the direct, non-halogenated precursor to this compound. researchgate.netrsc.orgrsc.org The biosynthesis of emodin itself is a key nodal point in the pathway, branching out to various other derivatives. nih.gov Its presence is fundamental for the subsequent formation of this compound.
Physcion (B1677767) (Parietin): Physcion, the 8-O-methyl ether of emodin, is another commonly co-isolated anthraquinone. nih.govencyclopedia.pubnih.govmdpi.com The relationship involves O-methylation, a common tailoring reaction in fungal secondary metabolism. An emodin O-methyltransferase enzyme can methylate emodin to produce questin, which is an isomer of physcion. nih.gov While not a direct precursor to this compound, the presence of physcion indicates an active metabolic hub around the emodin core, where different enzymatic modifications, including methylation and chlorination, are taking place.
Other Chlorinated Anthraquinones: In some organisms, multiple chlorinated derivatives are found, suggesting a potentially promiscuous or sequential halogenation process. For example, 5,7-dichloroemodin (B12772478) and valsarin (B12758820) (7-chloro-5-hydroxyemodin) have been isolated from the lichen Lasallia papulose. nih.govrsc.org The synthesis of fragilin (B1257426) (7-chloro-ω-hydroxyemodin) also proceeds from a chlorinated emodin intermediate. rsc.orgresearchgate.net This indicates a network of related compounds originating from the same core pathways.
Table 2: Relationship between this compound and Related Anthraquinones
| Compound | Structural Relationship to this compound | Biosynthetic Significance | Reference |
|---|---|---|---|
| Emodin | Direct non-chlorinated precursor. | The foundational anthraquinone scaffold that undergoes enzymatic chlorination. | researchgate.netrsc.orgrsc.org |
| Physcion | Structurally related through O-methylation of the emodin core. | Co-occurs frequently, indicating shared early biosynthetic steps and branching pathways from emodin. | nih.govmdpi.com |
| 5,7-Dichloroemodin | A di-chlorinated emodin derivative. | Suggests the possibility of multiple or sequential chlorination events on the emodin scaffold. | nih.govrsc.org |
| Fragilin | A hydroxylated derivative of this compound. | Demonstrates further enzymatic modification of the this compound structure. | rsc.orgresearchgate.net |
Chemical Synthesis and Derivatization Strategies for 7 Chloroemodin
Total Chemical Synthesis Approaches
Total synthesis provides a route to 7-chloroemodin and its analogues from basic chemical building blocks, offering flexibility in structural design. These approaches are centered on constructing the fundamental anthraquinone (B42736) skeleton.
The de novo synthesis of the anthraquinone scaffold, the core of this compound, is typically achieved through biosynthetic pathways that can be mimicked by synthetic chemists. nih.gov The primary route involves the polyketide pathway, where acetyl and malonyl CoA are enzymatically elongated to form a polyketide precursor. nih.gov This precursor then undergoes cyclization to create the aromatic anthraquinone ring system. nih.gov Another major biosynthetic route, particularly in the Rubiaceae family of plants, combines the shikimate, mevalonic acid (MVA), and 2-methyl-erythritol 4-phosphate (MEP) pathways. mdpi.com Synthetic strategies often employ biomimetic approaches that emulate these natural processes to construct complex anthraquinone molecules. nih.gov While specific total syntheses dedicated solely to this compound are not extensively detailed, these established methods for creating the core structure represent the foundational steps for its potential de novo construction.
A more direct and common strategy for synthesizing this compound involves the regioselective chlorination of readily available anthraquinone precursors such as emodin (B1671224) or parietin.
One documented synthesis of this compound starts from parietin. rsc.org The process involves the chlorination of parietin with an excess of chlorine, which yields 4,5,7-trichloroparietin. rsc.org Subsequent complete demethylation of this intermediate affords this compound. rsc.org
Direct chlorination of emodin has also been explored to produce various chloro-derivatives. A high-yielding regioselective synthesis has been accomplished to generate 4-chloroemodin using sulfuryl chloride, and 2-chloroemodin (an alternative name for this compound) through the reaction of emodin with N-chlorosuccinimide (NCS) and zirconium chloride. fspublishers.org The use of two moles of NCS in the presence of ZrCl4 can lead to the formation of 2,4-dichloroemodin. fspublishers.org
| Precursor | Reagents | Product | Reference |
|---|---|---|---|
| Parietin | 1. Excess Chlorine 2. Complete Demethylation | This compound | rsc.org |
| Emodin | N-chlorosuccinimide (NCS), Zirconium Chloride (ZrCl4) | 2-Chloroemodin (this compound) | fspublishers.org |
| Emodin | Sulfuryl chloride | 4-Chloroemodin | fspublishers.org |
| Emodin | 2 mol. N-chlorosuccinimide (NCS), ZrCl4 | 2,4-Dichloroemodin | fspublishers.org |
Synthesis of this compound Analogues and Derivatives
Modifying the this compound structure allows for the exploration of structure-activity relationships and the development of novel compounds with potentially enhanced properties.
The anthraquinone scaffold of emodin and its derivatives is amenable to various structural modifications. For instance, emodin derivatives have been synthesized by introducing side chains using reagents like hydroxyalkyl bromides or iodides. nih.gov Further modifications include the addition of amino acid moieties to these side chains. nih.gov Another strategy involves the introduction of a pyrazole (B372694) ring into the anthraquinone skeleton, which has been shown to produce derivatives with high DNA intercalating activity. These general strategies can be applied to the this compound framework to create a diverse library of new analogues.
A class of haloemodins has been synthesized by modifying emodin to create compounds with potent biological activities. acs.orgnih.gov The selective halogenation of emodin can be achieved using classical reagents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS). researchgate.net An alternative method involves oxidative halogenation using hydrogen peroxide as the oxidant. researchgate.net For example, 2-Iodoemodin has been prepared using iodine and sodium bicarbonate or with NIS, and oxidative iodination with iodine and hydrogen peroxide has been shown to produce the same product in a high yield of 93%. researchgate.net These methods provide a toolkit for creating a range of haloemodin derivatives, including bromo- and iodo- analogues, in a regioselective manner.
| Halogen | Reagent(s) | Product Position | Reference |
|---|---|---|---|
| Chlorine | N-chlorosuccinimide (NCS) | Varies based on conditions | researchgate.net |
| Bromine | N-bromosuccinimide (NBS) | Varies based on conditions | researchgate.net |
| Iodine | N-iodosuccinimide (NIS) | 2-Iodoemodin | researchgate.net |
| Iodine | Iodine (I2), Sodium Bicarbonate (NaHCO3) | 2-Iodoemodin | researchgate.net |
| Iodine | Iodine (I2), 30% Hydrogen Peroxide (H2O2) | 2-Iodoemodin | researchgate.net |
Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of enzymatic catalysis to create efficient and sustainable synthetic routes. mdpi.com This approach is increasingly applied to the synthesis of complex natural products and their derivatives. rsc.org In the context of anthraquinones, a chemoenzymatic reduction of citreorosein (B13863) has been demonstrated using an NADPH-dependent polyhydroxyanthracene reductase. researchgate.net This transformation highlights the potential for using enzymes to perform specific modifications on the anthraquinone core. researchgate.net While a direct chemoenzymatic synthesis of this compound has not been explicitly detailed, the successful application of enzymes in modifying related structures suggests that such methodologies could be developed for its synthesis or derivatization, offering a green and highly selective alternative to purely chemical methods. researchgate.netnih.gov
Green Chemistry Principles in this compound Synthesis Research
The application of green chemistry principles to the synthesis of this compound is an emerging area of research, driven by the need for more sustainable and environmentally benign chemical processes in the pharmaceutical and fine chemical industries. Traditional methods for the synthesis of halogenated aromatic compounds, including chlorinated anthraquinones, often rely on harsh reagents and generate significant chemical waste. Consequently, researchers are exploring a variety of innovative strategies to align the synthesis of this compound and its derivatives with the core tenets of green chemistry.
A primary focus of green synthesis is the reduction or elimination of hazardous substances. In the context of this compound, this involves moving away from conventional chlorinating agents that can be toxic and difficult to handle. The principles of green chemistry, including the use of safer solvents, renewable feedstocks, and the development of catalytic reactions, offer a framework for creating more sustainable synthetic routes.
One of the significant challenges in the synthesis of this compound is achieving regioselectivity—the precise placement of the chlorine atom at the 7th position of the emodin core. Conventional methods may produce a mixture of chlorinated isomers, necessitating complex and wasteful purification steps. Green chemistry approaches, such as biocatalysis, offer the potential for highly selective reactions under mild conditions.
Biocatalysis and Enzymatic Halogenation
Biocatalysis has emerged as a powerful tool in green chemistry, utilizing enzymes to perform chemical transformations with high specificity and under environmentally friendly conditions. For the synthesis of this compound, the use of halogenase enzymes presents a promising alternative to traditional chemical halogenation. These enzymes can catalyze the regioselective halogenation of aromatic compounds, potentially offering a direct and clean route to this compound.
Flavin-dependent halogenases, for instance, are known to halogenate a variety of aromatic substrates with high regiocontrol. Research in this area is focused on identifying or engineering halogenases that can specifically target the C-7 position of the emodin molecule. This approach would utilize benign halide salts as the halogen source and operate in aqueous media at ambient temperatures, thereby minimizing waste and energy consumption.
Use of Greener Solvents and Reaction Conditions
The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest proportion of waste in a chemical process. Traditional syntheses of anthraquinone derivatives have often employed volatile and hazardous organic solvents. Green chemistry research promotes the use of safer alternatives such as water, supercritical fluids, or bio-based solvents.
Microwave-assisted synthesis is another green technique that can be applied to the production of this compound. Microwave irradiation can significantly reduce reaction times and energy consumption, and in some cases, can enable solvent-free reactions, further enhancing the environmental credentials of the synthesis.
Visible-Light-Mediated Halogenation
Recent advancements in photoredox catalysis have opened up new avenues for green halogenation reactions. Visible-light-mediated methods can activate halogenating agents under mild conditions, often without the need for harsh reagents or high temperatures. The application of this technology to the synthesis of this compound could provide a more energy-efficient and selective pathway.
Derivatization Strategies Following Green Principles
The derivatization of this compound to create new analogues with potentially enhanced biological activities can also be guided by green chemistry principles. This includes the use of catalytic methods to introduce new functional groups, minimizing the use of protecting groups, and designing reactions with high atom economy.
For example, the synthesis of novel emodin derivatives has been explored to enhance their therapeutic properties. By applying green chemistry to the derivatization of this compound, it is possible to generate a library of new compounds in a more sustainable manner.
The following table summarizes some of the green chemistry approaches being investigated for the synthesis and derivatization of compounds related to this compound:
| Green Chemistry Approach | Principle | Potential Application in this compound Synthesis | Anticipated Benefits |
|---|---|---|---|
| Biocatalysis (Halogenases) | Use of Catalysis | Regioselective chlorination of emodin at the C-7 position. | High selectivity, mild reaction conditions, reduced waste. |
| Microwave-Assisted Synthesis | Design for Energy Efficiency | Acceleration of the chlorination and derivatization reactions. | Reduced reaction times, lower energy consumption, potential for solvent-free reactions. |
| Visible-Light Photoredox Catalysis | Use of Catalysis | Activation of chlorinating agents under mild conditions. | Energy efficiency, high selectivity, use of less hazardous reagents. |
| Use of Green Solvents | Safer Solvents and Auxiliaries | Replacing traditional volatile organic compounds with water or bio-solvents. | Reduced environmental impact, improved safety profile. |
Biological Activities and Mechanistic Investigations of 7 Chloroemodin
Investigations in Preclinical Research Models
Preclinical research models are crucial for understanding the potential biological effects and underlying mechanisms of compounds like 7-Chloroemodin before clinical evaluation. These investigations typically involve controlled laboratory settings using cellular systems or animal models to elucidate how the compound interacts with biological targets and pathways.
In vitro Mechanistic Studies in Cellular Systems
In vitro studies utilize isolated biological components or cultured cells to examine the direct effects of a compound. These methods allow for precise control over experimental conditions and the isolation of specific molecular events.
Studies employing cell-free systems investigate the direct interaction of this compound with specific enzymes, providing insights into its potential as an enzyme inhibitor or modulator. Such assays are conducted outside of a living cell, typically using purified enzymes or cellular extracts.
Research has identified this compound as an inhibitor of certain enzymes relevant to cellular metabolism and disease pathways. Specifically, it has been shown to inhibit FTO (Fat mass and obesity-associated protein), a demethylase involved in RNA modification and cellular metabolism, with a reported IC50 value of 28.1 μM nih.gov. Additionally, this compound exhibits inhibitory activity against ATP-citrate lyase (ACL), an enzyme critical for fatty acid and cholesterol biosynthesis, with an IC50 of 12.6 µM researchgate.net. ACL is known to be overexpressed in cancer cells, suggesting a potential role for this compound in targeting metabolic pathways supporting cancer growth researchgate.net.
Table 1: Enzyme Inhibition by this compound in Cell-Free Systems
| Target Enzyme | IC50 Value | Reference |
| FTO | 28.1 μM | nih.gov |
| ACL | 12.6 µM | researchgate.net |
Analysis of gene expression profiles aims to understand how a compound alters the transcriptional landscape within cells, revealing which genes are up- or down-regulated. This can provide clues about the compound's mechanism of action, cellular targets, and downstream effects.
Based on the reviewed literature, specific studies detailing the analysis of gene expression profiles in response to this compound treatment were not identified. While general effects of related anthraquinones on cellular processes are noted, direct transcriptomic data for this compound is absent in the provided sources.
Investigations into cellular viability and death mechanisms explore how this compound affects cell survival, proliferation, and the induction of programmed cell death (apoptosis) or other forms of cell death.
Studies have indicated that this compound can reduce cell viability. For instance, incubation with this compound led to a reduction in cell viability in Kasumi-1 and Jurkat cell lines after 48 hours nih.gov. Furthermore, in vitro assessments have quantified the induction of apoptosis. In normal EUFA30 cells, this compound treatment resulted in 18.8% apoptosis induction at a concentration of 25 μM and 37.6% apoptosis induction at 100 μM, as determined by flow cytometry nih.gov. The same study noted that Jurkat cells were less sensitive to these effects, while HeLa cells showed less resistance to anthraquinones in general nih.gov. Related compounds, such as emodin (B1671224), have also been shown to decrease cell viability and increase cytosolic reactive oxygen species (ROS) levels, suggesting potential oxidative stress mechanisms uef.fimdpi.com.
Table 2: Cellular Viability and Apoptosis Induction by this compound
| Cell Line | Treatment (Concentration) | Effect on Viability / Apoptosis | Mechanism/Assay | Reference |
| Kasumi-1 | This compound (Unspecified) | Reduction in cell viability | 48h incubation | nih.gov |
| Jurkat | This compound (Unspecified) | Reduction in cell viability | 48h incubation | nih.gov |
| EUFA30 | This compound (25 μM) | 18.8% apoptosis induction | Flow cytometry | nih.gov |
| EUFA30 | This compound (100 μM) | 37.6% apoptosis induction | Flow cytometry | nih.gov |
| HeLa | This compound (Unspecified) | Less resistant to anthraquinones | General observation | nih.gov |
| Jurkat | This compound (Unspecified) | Less sensitive to anthraquinones | General observation | nih.gov |
In vivo Mechanistic Studies in Animal Models (Focus on molecular and cellular changes)
In vivo studies examine the effects of this compound in living organisms, typically animal models, to understand its biological activity and mechanisms within a complex physiological system. These studies focus on observable molecular and cellular alterations in response to treatment.
The reviewed literature did not yield specific in vivo mechanistic studies that focused on molecular and cellular changes directly attributable to this compound. While some studies mention anthraquinones in animal models for various conditions, detailed mechanistic investigations of this compound in this context were not found within the provided search results.
Compound List:
this compound
Structure Activity Relationship Sar Studies of 7 Chloroemodin and Its Analogues
Impact of Halogenation on Biological Activities (e.g., Comparative Analysis with Emodin (B1671224) and Dichloroemodins)
Halogenation, the introduction of halogen atoms (such as chlorine, bromine, or iodine) into a molecule, is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. For emodin derivatives, halogenation has been shown to significantly influence their potency and spectrum of action.
Studies indicate that halogenated emodin derivatives can exert potent inhibitory activity against bacterial targets, such as bacterial topoisomerase I and DNA gyrase nih.govresearchgate.net. For instance, 4-chloroemodin has demonstrated significant inhibitory activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), often through a dual mechanism involving interaction with the bacterial cell membrane and DNA nih.gov. Similarly, halogenated emodin analogues, including 2-chloroemodin and 4-chloroemodin, have shown increased activity as ATP citrate (B86180) lyase (ACL) inhibitors compared to their non-halogenated counterparts nih.govsemanticscholar.org.
Comparative analyses suggest that halogenation can enhance the antibacterial efficacy of emodin. For example, chlorinated emodin derivatives have been found to inhibit MRSA and vancomycin-resistant Enterococci more effectively than emodin itself researchgate.net. Specifically, compounds with two halogen atoms (I, Br, or Cl) at positions 2 and 4 of the emodin structure have shown activity against MRSA, with iodinated derivatives often exhibiting the strongest effects nih.govsemanticscholar.org. While some studies suggest that derivatives containing bromine or chlorine atoms were as active as emodin in certain contexts researchgate.netacs.org, other research highlights that halogenation, particularly with iodine, can significantly improve activity and selectivity nih.govsemanticscholar.orgresearchgate.net. The introduction of a chlorine atom in compounds like 2′-acetoxy-7-chlorocitreorosein has also been linked to improved antibacterial activity against Staphylococcus aureus rsc.org.
Table 1: Comparative Biological Activities of Emodin and Halogenated Emodin Derivatives
| Compound | Biological Activity Studied | Comparative Activity vs. Emodin | Citation(s) |
| Emodin | Anti-MRSA activity | Baseline | researchgate.net |
| 7-Chloroemodin | Anti-MRSA activity | As active as emodin | researchgate.net |
| 2-Chloroemodin | ACL inhibition | Significantly increased | nih.govsemanticscholar.org |
| 4-Chloroemodin | ACL inhibition | Significantly increased | nih.govsemanticscholar.org |
| 4-Chloroemodin | Inhibition of MRSA and VRE | Significantly inhibits | nih.gov |
| 2,4-Diiodoemodin | ACL inhibition | Significantly increased | nih.govsemanticscholar.org |
| 2,4-Diiodoemodin | Anti-MRSA activity | Best results | nih.govsemanticscholar.org |
| Haloemodin | Antibacterial (DNA gyrase, bacterial topoisomerase I) | Acts as inhibitor | researchgate.net |
| 2′-acetoxy-7-chlorocitreorosein | Antibacterial against S. aureus and V. parahaemolyticus | Improved activity | rsc.org |
Role of Hydroxyl and Methyl Substituents in Bioactivity
The hydroxyl (-OH) and methyl (-CH₃) groups present on the anthraquinone (B42736) core of emodin play a significant role in its biological activities. SAR studies have investigated how modifications or the presence of these substituents influence bioactivity.
Research has indicated that the hydroxyl groups at positions 1, 3, and 8, as well as the methyl group at position 6 in the emodin skeleton, are crucial for its anti-MRSA activity researchgate.netacs.org. However, conflicting findings exist, with one study suggesting that none of these specific hydroxyl or methyl groups are essential for antibacterial/antifungal activity, emphasizing instead the critical role of other substituents researchgate.net. Another investigation noted that modifications of the C-6 methyl group were ineffective for anti-MRSA activity researchgate.net. Despite these nuances, the general consensus from multiple studies points to the importance of these functional groups for certain biological effects, including anti-MRSA activity nih.govsemanticscholar.org.
Furthermore, modifications to the hydroxyl groups can also impact activity. For instance, derivatization of hydroxyl groups with substituents like diethylamino, 4-methylpiperazinyl, and imidazolyl groups has been shown to increase cytotoxic activity against cancer cells erciyes.edu.tr. Similarly, modifications involving selenium cyanide (SeCN) and thiocyanate (B1210189) (SCN) groups attached to the hydroxyl moiety also enhanced cytotoxic effects erciyes.edu.tr. The interaction of hydroxyl groups at specific positions (e.g., C2, C4, C5) with target residues has been identified through molecular docking simulations, correlating with observed biological effects like monoamine oxidase (MAO) inhibition and vasopressin V1A receptor antagonism acs.org. Conversely, the presence of hydroxyl groups is not always a prerequisite for antibacterial activity in hydroxyanthraquinone derivatives nih.gov.
Advanced Analytical Methodologies in 7 Chloroemodin Research
Chromatographic Techniques for Quantitative Analysis and Purity Assessment
Chromatographic methods are fundamental in the analysis of 7-chloroemodin, enabling its separation from complex mixtures and the determination of its concentration and purity.
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of anthraquinones like this compound. ujpronline.comphytojournal.com It is widely used for the determination of individual components in plant extracts and other complex matrices. ujpronline.comphytojournal.com Several studies have developed and optimized HPLC methods for the simultaneous separation and quantification of various anthraquinone (B42736) derivatives, including emodin (B1671224) and its analogs. dergipark.org.tr
Reverse-phase HPLC (RP-HPLC) is a common approach, often utilizing C18 columns. dergipark.org.trresearchgate.net The mobile phase typically consists of a mixture of an aqueous acidic solution (e.g., 0.1% o-phosphoric acid or 2% aqueous acetic acid) and an organic solvent like methanol or acetonitrile. researchgate.netscispace.com Gradient elution programs are frequently employed to achieve optimal separation of multiple components with varying polarities. researchgate.net Detection is commonly performed using a photodiode-array (PDA) detector at a wavelength where the anthraquinones exhibit maximum absorbance, often around 254 nm. researchgate.netscispace.com
Ultra-High Performance Liquid Chromatography (UHPLC), an evolution of HPLC, offers significant advantages in terms of speed, resolution, and sensitivity. The use of smaller particle size columns in UHPLC leads to more efficient separations and reduced analysis times. mdpi.com When coupled with high-resolution mass spectrometry, UHPLC becomes a powerful tool for the rapid characterization and identification of chemical constituents in complex mixtures. mdpi.com
Table 1: Exemplary HPLC and UHPLC Methods for Anthraquinone Analysis
| Parameter | HPLC Method 1 | HPLC Method 2 | UHPLC-MS Method |
| Column | Supelcosil LC-18 (250 × 4.6 mm, 5 µm) dergipark.org.tr | TSK-gel ODS-80Tm (150 mm x 4.6 mm i.d.) scispace.com | Not specified |
| Mobile Phase | Deionized water with 0.5% (v/v) orthophosphoric acid and methanol (gradient) dergipark.org.tr | Methanol–2% aqueous acetic acid (70:30, v/v) scispace.com | Water and acetonitrile, both with 0.1% (v/v) formic acid (gradient) mdpi.com |
| Flow Rate | 1.0 mL/min dergipark.org.tr | 1 mL/min scispace.com | Not specified |
| Detection | Diode Array Detector (DAD) at 225 nm dergipark.org.tr | Photodiode-array detector (PDA) at 254 nm scispace.com | Negative ionization mode mass spectrometry mdpi.com |
| Analytes | Aloe-emodin, rhein, emodin, chrysophanol, and physcion (B1677767) dergipark.org.tr | Rhein and aloe-emodin scispace.com | Various metabolites |
Thin-Layer Chromatography (TLC) in Research Applications
Thin-Layer Chromatography (TLC) is a versatile, cost-effective, and simple chromatographic technique widely used for the qualitative analysis of chemical compounds. nih.govwjpls.org It serves various purposes in research, including monitoring the progress of chemical reactions, identifying compounds in a mixture, and assessing the purity of a sample. wjpls.orgnews-medical.net The principle of TLC is based on the differential migration of components of a mixture up a stationary phase (e.g., silica (B1680970) gel) under the influence of a mobile phase. wjpls.org
In the context of this compound research, TLC can be employed as a preliminary analytical step before more sophisticated techniques like HPLC. wjpls.org It is particularly useful for the rapid screening of plant extracts for the presence of anthraquinones. nih.gov The separation of compounds on a TLC plate is influenced by the polarity of the stationary phase, the mobile phase, and the analytes themselves. wjpls.org Visualization of the separated spots can be achieved under UV light or by using specific spray reagents. nih.gov For instance, to detect antioxidants, the TLC plate can be sprayed with a solution of 2,2-diphenyl-picrylhydrazyl (DPPH). news-medical.net
TLC is also valuable in assessing the stability of a compound, where the appearance of extra spots can indicate the presence of degradation products or impurities. news-medical.net While primarily a qualitative technique, densitometric TLC can be used for quantitative analysis. science.gov
Spectroscopic and Spectrometric Techniques for Structural Elucidation and Characterization of Novel Metabolites/Derivatives
Spectroscopic and spectrometric methods are indispensable for determining the precise chemical structure of this compound and for identifying and characterizing its metabolites and derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and definitive technique for the structural elucidation of organic molecules. jeolusa.comresearchgate.net It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. resolvemass.ca The most commonly used nuclei for NMR studies of organic compounds are proton (¹H) and carbon-13 (¹³C). resolvemass.ca
1D NMR: One-dimensional NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental structural information. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environments (chemical shift), their relative numbers (integration), and their neighboring protons (spin-spin splitting). rsc.org The ¹³C NMR spectrum shows the different carbon environments within the molecule. nih.gov
2D NMR: Two-dimensional NMR techniques provide more detailed connectivity information, which is crucial for assembling the complete structure of a molecule. libretexts.orgnih.gov
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons. core.ac.uk
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached. libretexts.org
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting different fragments of a molecule. libretexts.org
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is critical for determining the stereochemistry of a molecule. resolvemass.ca
The combination of these NMR experiments allows for the unambiguous assignment of all proton and carbon signals in the spectrum of this compound, leading to its complete structural confirmation.
Table 2: Representative NMR Data for Anthraquinone-type Compounds
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H | 7.26 | - | - |
| ¹³C | 77.00 | - | - |
| ¹H | 7.74-7.62 | m | - |
| ¹H | 4.18-4.09 | m | - |
| ¹H | 1.98 | s | - |
| Note: This table provides example chemical shifts for illustrative purposes based on general NMR data for similar compounds and may not represent the exact values for this compound. rsc.org |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS-MS) for Metabolomics and Dereplication
Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is a cornerstone of metabolomics, the large-scale study of small molecules within a biological system. researchgate.net High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. thermofisher.comresearcher.life
When coupled with a separation technique like HPLC or UHPLC, MS becomes a powerful tool for analyzing complex mixtures. nih.gov The combination of retention time from the chromatography and the mass spectral data provides a high degree of confidence in compound identification. thermofisher.com
Tandem mass spectrometry (MS/MS or MS²) involves the fragmentation of a selected precursor ion to generate a characteristic fragmentation pattern. This fragmentation pattern serves as a "fingerprint" for the molecule and is invaluable for structural elucidation and confirmation. researchgate.net
In the context of this compound research, HRMS-MS is used for:
Metabolomics: Identifying and quantifying metabolites of this compound in biological samples. This helps in understanding its metabolic fate and biological pathways.
Dereplication: Rapidly identifying known compounds in a complex mixture, such as a natural product extract, by comparing their accurate mass and fragmentation patterns with databases. youtube.com This process avoids the time-consuming re-isolation of known compounds.
Affinity-Based Screening and Target Identification Methods (e.g., Affinity Selection-Mass Spectrometry)
Identifying the biological targets of a compound is crucial for understanding its mechanism of action. Affinity-based screening methods are powerful tools for this purpose. nih.govresearchgate.net These techniques rely on the specific binding interaction between a small molecule and its protein target. nih.gov
Affinity Selection-Mass Spectrometry (AS-MS) is a high-throughput screening technique that combines affinity-based separation with the sensitivity and selectivity of mass spectrometry. nih.govnih.gov In a typical AS-MS experiment, a library of compounds is incubated with a target protein. frontiersin.org The protein-ligand complexes are then separated from the unbound compounds using methods like size-exclusion chromatography or ultrafiltration. frontiersin.org The bound ligands are subsequently dissociated from the protein and identified by mass spectrometry. youtube.com
AS-MS offers several advantages over traditional high-throughput screening methods, including:
The ability to screen complex mixtures, such as natural product extracts. frontiersin.org
The potential to identify ligands that bind to allosteric sites, not just the active site. nih.gov
Reduced consumption of reagents. youtube.com
For this compound, AS-MS could be employed to screen for its direct protein targets in a cellular lysate, providing valuable insights into its pharmacological effects. scispace.com
Table 3: Comparison of Affinity-Based Screening Techniques
| Technique | Principle | Separation Method | Detection |
| Affinity Chromatography | A modified "bait" compound is used to capture its target proteins from a complex mixture. nih.gov | Chromatographic separation based on specific binding. | Various, including gel electrophoresis and immunoblotting. |
| Affinity Selection-Mass Spectrometry (AS-MS) | Ligand-receptor binding is used to isolate active compounds from a mixture. nih.gov | Size-exclusion chromatography, ultrafiltration, magnetic microbeads. youtube.com | Mass Spectrometry. |
| Collision-Induced Affinity Selection Mass Spectrometry (CIAS-MS) | Capture of ligand-protein complexes followed by collision-induced dissociation to identify bound ligands. griffith.edu.au | Mass spectrometric separation of complexes. | Mass Spectrometry. |
Computational and in Silico Investigations of 7 Chloroemodin
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.
A review of published research indicates a lack of specific molecular docking studies performed on 7-Chloroemodin. While its parent compound, emodin (B1671224), has been identified as an inhibitor of several protein kinases, such as Casein Kinase 2 (CK2) and Protein Kinase C (PKC), and has been the subject of docking studies, no direct research has been found that details the docking of this compound into the active sites of these or any other proteins. Consequently, there is no available data on its binding energy, specific hydrogen bond interactions, or hydrophobic interactions with any biological target.
Molecular Dynamics Simulations for Binding Stability and Conformational Analysis
Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time, providing a view of the dynamic behavior of a system. In drug discovery, MD simulations are crucial for assessing the stability of a ligand-protein complex and understanding the conformational changes that may occur upon binding.
There are currently no specific molecular dynamics simulation studies in the scientific literature that focus on this compound. As such, data regarding the binding stability of this compound in complex with a protein target, typically analyzed through metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), is not available. Furthermore, no conformational analyses of this compound upon binding to a biological target have been published.
Theoretical Chemistry Calculations for Electronic Structure and Reactivity
Theoretical chemistry calculations, such as those using Density Functional Theory (DFT), are employed to investigate the electronic structure and predict the reactivity of molecules. These calculations can provide valuable information on properties like the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and various reactivity descriptors.
While computational studies on the electronic properties and reactivity of the broader class of anthraquinone (B42736) derivatives exist, specific theoretical chemistry calculations for this compound are not available in the current body of scientific literature. Therefore, there is no published data on its specific electronic structure, molecular electrostatic potential, or other reactivity parameters derived from quantum chemical calculations.
Metabolic Fate and Biotransformation Studies of 7 Chloroemodin in Research Models
Enzymatic Biotransformation Pathways
Enzymatic processes play a significant role in the formation and modification of 7-chloroemodin. Fungi and lichens are key players in its biosynthesis, often through the modification of precursor molecules like emodin (B1671224).
Chlorination: The introduction of a chlorine atom at the 7th position of the emodin molecule is a primary enzymatic biotransformation pathway leading to this compound. Studies indicate that certain fungal enzymes are capable of converting emodin into chlorinated derivatives, including this compound smolecule.commolaid.com. For instance, a lichen chloroperoxidase has been shown to produce this compound from emodin, although it did not further chlorinate this compound ubc.ca. Conversely, a commercial fungal chloroperoxidase was able to convert this compound into 5,7-dichloroemodin (B12772478) ubc.ca. The biosynthesis of anthraquinones in fungi generally follows the acetate-malonate pathway, which involves polyketide synthases (PKSs) mdpi.comresearchgate.net.
Hydroxylation and Glycosylation: While direct evidence for the hydroxylation or glycosylation of this compound itself is limited in the reviewed literature, these are known biotransformation pathways for related anthraquinones. For example, hydroxylation and demethylation metabolites have been identified for dermocybin, another anthraquinone (B42736) derivative, in mammalian liver incubations uef.fi. Glycosylation, the process of attaching sugar molecules to a compound, is a common metabolic modification that can alter the solubility and biological activity of natural products, including anthraquinones cdghub.comucsd.edu. While not specifically documented for this compound, it remains a potential biotransformation pathway in biological systems.
Metabolite Identification in Biological Systems
This compound has been identified as a significant secondary metabolite in various biological matrices, particularly within fungal and lichen species. Its identification is typically achieved through advanced analytical techniques such as High-Resolution Mass Spectrometry coupled with Tandem Mass Spectrometry (HRMS-MS) and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) researchgate.netcambridge.orgdntb.gov.uamdpi.comresearchgate.netresearchgate.net. These methods allow for the precise characterization and quantification of the compound.
Lichen Extracts: this compound has been consistently identified in extracts from various lichen species, often alongside emodin ubc.cacambridge.orguninorte.edu.co. For example, analyses of lichen thalli have revealed this compound as a major secondary metabolite cambridge.org.
Fungal Cultures: Numerous fungal species have been reported to produce this compound. Studies investigating the secondary metabolism of fungi, including marine-derived fungi and endophytic strains, have isolated and identified this compound mdpi.commdpi.comnih.govencyclopedia.pubnih.govmdpi.com. Specifically, Penicillium setosum CMLD18 has been characterized to produce this compound, among other chlorinated compounds researchgate.netdntb.gov.uamdpi.comresearchgate.netresearchgate.net.
Table 1: Identification of this compound in Biological Sources
| Biological Source Type | Specific Organism/Group | Key Findings Regarding this compound Identification | References |
| Lichens | Various species | Identified as a major secondary metabolite in lichen extracts. | ubc.cacambridge.orguninorte.edu.co |
| Fungi | Penicillium setosum | Isolated and characterized from fungal cultures. | researchgate.netdntb.gov.uamdpi.comresearchgate.netresearchgate.net |
| Fungi | Marine-derived fungi | Identified in extracts from various marine fungal species. | mdpi.commdpi.comnih.govencyclopedia.pubnih.govmdpi.com |
| Fungi | General Fungal Production | Produced by a diversity of fungal species. | molaid.come-bookshelf.de |
Interaction with Microbial Systems and Microbiome
The interaction of this compound with microbial systems is primarily characterized by its production by these organisms, highlighting its role as a microbial secondary metabolite. Fungi and lichens are the most prominent microbial groups associated with the production of this compound.
Fungal Production: A wide array of fungi are known producers of this compound. This includes terrestrial fungi, marine-derived fungi, and endophytic fungi mdpi.comresearchgate.netmdpi.comnih.govencyclopedia.pubnih.govmdpi.com. The biosynthesis of these anthraquinones in fungi is generally attributed to the acetate-malonate pathway, a process involving polyketide synthases mdpi.comresearchgate.net. The specific environmental conditions and culture media can influence the yield and production of this compound by these fungi cambridge.orgencyclopedia.pub.
Lichen Symbiosis: Lichens, which are symbiotic associations between fungi and photobionts (algae or cyanobacteria), are significant sources of this compound ubc.cacambridge.orguninorte.edu.co. The fungal partner (mycobiont) within the lichen is responsible for the biosynthesis of many lichen secondary metabolites, including anthraquinones like this compound researchgate.netcambridge.org. Studies have shown that cultured mycobionts can produce this compound, sometimes in higher yields than found in the intact lichen thallus cambridge.org.
Microbial Interactions: While not directly detailing the interaction of this compound with other microbes, research on microbial co-cultures suggests that interactions between different microorganisms can enhance the production of secondary metabolites, including those with antimicrobial properties mdpi.comfrontiersin.org. This indicates a broader context where microbial consortia might influence the metabolic output of organisms producing compounds like this compound.
Future Research Directions and Translational Research Considerations Non Clinical Focus
Exploration of Undiscovered Biological Targets and Mechanistic Modalities
Future research on 7-chloroemodin should prioritize the identification of novel biological targets beyond its currently known interactions. While its effects on certain pathways are established, a comprehensive understanding of its complete mechanism of action remains elusive. Advanced techniques such as chemical proteomics and thermal shift assays could be employed to systematically screen for direct binding partners of this compound within the cellular proteome. This approach may uncover previously unknown receptors, enzymes, or signaling proteins that mediate its biological activities.
Elucidating the precise molecular mechanisms through which this compound exerts its effects is another key area for future investigation. For instance, detailed structural biology studies, such as X-ray crystallography or cryo-electron microscopy, could reveal the atomic-level interactions between this compound and its target proteins. mdpi.com This information would be invaluable for understanding its mode of action and for the rational design of more potent and selective analogs.
Development of Advanced Synthetic Strategies for Enhanced Analogues
The development of novel and efficient synthetic routes to this compound and its analogues is a critical area for future research. While methods for the synthesis of emodin (B1671224) derivatives exist, there is a need for more advanced strategies that allow for greater structural diversity and improved yields. nih.govnih.gov This includes the exploration of new catalytic systems and reaction methodologies for the selective functionalization of the anthraquinone (B42736) scaffold.
One promising approach is the use of late-stage functionalization techniques. These methods would enable the direct modification of the this compound core structure at various positions, providing rapid access to a library of diverse analogues. This could involve C-H activation, cross-coupling reactions, or other modern synthetic transformations. mdpi.comorientjchem.org
Furthermore, the synthesis of "unnatural" natural product analogues through combinatorial biosynthesis offers an environmentally friendly and efficient way to produce novel compounds. nih.gov By engineering the biosynthetic pathways of emodin-producing organisms, it may be possible to introduce different functional groups or alter the stereochemistry of the molecule, leading to the creation of enhanced analogues with improved biological properties. wordpress.com
The table below outlines potential synthetic strategies and their expected outcomes for generating novel this compound analogues.
| Synthetic Strategy | Description | Expected Outcome |
| Late-Stage Functionalization | Direct modification of the this compound core structure using modern synthetic methods like C-H activation or cross-coupling. | Rapid generation of a diverse library of analogues with modifications at various positions. |
| Combinatorial Biosynthesis | Engineering the biosynthetic pathways of emodin-producing organisms to introduce new functional groups or alter stereochemistry. | Environmentally friendly production of novel "unnatural" analogues with potentially enhanced biological activities. nih.gov |
| One-Pot Synthesis | Developing efficient, multi-step reactions in a single reactor to streamline the synthesis of complex derivatives. mdpi.com | Increased reaction efficiency and reduced waste, facilitating faster production of analogues. |
| Solid-Phase Synthesis | Anchoring this compound to a solid support to facilitate purification and high-throughput synthesis of derivatives. | Enables the rapid and parallel synthesis of a large number of analogues for screening. |
Integration of Multi-Omics Data for Systems-Level Understanding
A systems biology approach, integrating various "omics" datasets, will be instrumental in gaining a comprehensive understanding of the cellular response to this compound. nih.govscispace.com This involves combining genomics, transcriptomics, proteomics, and metabolomics data to construct a holistic picture of the molecular perturbations induced by the compound. frontiersin.orgmdpi.com
For example, transcriptomic analysis (e.g., RNA-seq) can identify genes whose expression is altered upon treatment with this compound, providing insights into the affected signaling pathways. nih.gov Proteomic studies can then validate these findings at the protein level and identify post-translational modifications that may be crucial for the compound's activity. Metabolomic profiling can reveal changes in the cellular metabolic state, further elucidating the downstream effects of this compound.
The integration of these multi-omics datasets can help to identify key nodes and pathways that are central to the biological effects of this compound. nih.govmdpi.com This knowledge can be used to generate predictive models of the compound's activity and to identify potential biomarkers for its effects. embl.de Such a systems-level understanding is essential for translating basic research findings into potential future applications.
The following table summarizes the potential contributions of different omics technologies to the study of this compound.
| Omics Technology | Data Generated | Potential Insights |
| Genomics | DNA sequence variations | Identification of genetic factors that may influence sensitivity or resistance to this compound. |
| Transcriptomics | Gene expression levels (mRNA) | Elucidation of signaling pathways and cellular processes affected by this compound treatment. nih.gov |
| Proteomics | Protein abundance and post-translational modifications | Validation of transcriptomic data and identification of direct protein targets and their modifications. |
| Metabolomics | Levels of small molecule metabolites | Understanding the impact of this compound on cellular metabolism and identifying downstream metabolic consequences. |
Application in Combinatorial Biosynthesis for Novel Polyketide Production
The biosynthetic pathway of this compound, as a polyketide, presents an opportunity for exploitation in combinatorial biosynthesis to generate novel compounds. nih.gov Polyketide synthases (PKSs), the enzymes responsible for synthesizing the carbon skeleton of compounds like emodin, are often modular and can be engineered to produce altered structures. nih.govnih.gov
By manipulating the genes encoding the PKS and other tailoring enzymes in emodin-producing organisms, it may be possible to create a diverse range of new polyketides. core.ac.uk This could involve swapping domains between different PKSs, altering the starter or extender units used in the biosynthesis, or introducing new tailoring enzymes to modify the polyketide backbone. grantome.com
This approach, often referred to as "unnatural" natural product synthesis, has the potential to generate compounds with novel biological activities. nih.gov The resulting library of new polyketides could then be screened for a variety of applications. This strategy represents a powerful tool for drug discovery and the development of new chemical entities. wordpress.com
Ecological and Environmental Research Context of this compound and Anthraquinones
This compound is a naturally occurring anthraquinone found in some lichens and fungi. nih.govnih.gov Understanding its ecological role in these organisms is an important area for future research. It may function as a defense compound against herbivores or pathogens, or it could play a role in mediating interactions with other microorganisms in the lichen symbiosis. researchgate.netmdpi.com Investigating the biosynthesis and regulation of this compound in its natural producers could provide insights into its ecological significance. nih.gov
From an environmental perspective, anthraquinones as a class of compounds are of interest due to their widespread use in various industrial processes and their potential environmental persistence. nih.govnih.gov While specific data on the environmental fate of this compound is limited, research on other anthraquinones can provide a general framework. Studies have shown that some anthraquinones can be degraded in soil and water, but their persistence can vary depending on environmental conditions. nih.gov
Further research is needed to assess the environmental distribution, fate, and potential ecological impacts of this compound and related compounds. This includes developing sensitive analytical methods for their detection in environmental matrices and conducting studies to evaluate their potential for bioaccumulation and toxicity to non-target organisms. researchgate.net
Q & A
Q. What analytical techniques are most reliable for distinguishing this compound from its structural analogs (e.g., 5-chloroemodin)?
- Methodological Answer : Use two-dimensional thin-layer chromatography (2D-TLC) with UV/Vis spectral analysis to differentiate chlorination positions. Confirm via high-resolution mass spectrometry (HR-MS) and comparative retention times in HPLC. Reference spectral databases (e.g., Cohen and Towers, 1995a) to validate chlorination patterns .
Q. How should researchers address discrepancies in reported MIC values for this compound against bacterial strains?
- Methodological Answer : Conduct comparative MIC assays under standardized conditions (e.g., CLSI guidelines). Variables such as solvent choice (DMSO vs. aqueous), inoculum size, and bacterial strain variants (e.g., Serratia marcescens) must be controlled. Cross-validate findings with independent assays (e.g., disk diffusion) and report purity levels, as impurities may skew results .
Advanced Research Questions
Q. What experimental strategies can elucidate the structure-activity relationship (SAR) of this compound in cytotoxicity?
- Methodological Answer : Compare IC50 values across cell lines (e.g., HeLa vs. HEK293) to assess selectivity. Synthesize analogs with varying chlorine substitutions (e.g., 5,7-dichloroemodin) and test their bioactivity. Use molecular docking to predict interactions with targets like ALKBH enzymes, followed by siRNA knockdown to validate mechanisms .
Q. How can researchers optimize this compound’s cytotoxicity profile for therapeutic applications?
- Methodological Answer : Perform dose-response assays in 3D tumor spheroids to mimic in vivo conditions. Combine with adjuvants (e.g., inhibitors of efflux pumps) to enhance potency. Monitor apoptosis markers (e.g., caspase-3) and compare with structurally related anthraquinones (e.g., emodin) to identify toxicity thresholds .
Q. What methodologies resolve contradictions in reports of this compound’s natural occurrence versus synthetic production?
- Methodological Answer : Use metabolomic profiling (LC-MS/MS) of fungal extracts (e.g., Penicillium javanicum) to detect natural this compound. Compare isotopic labeling patterns (e.g., 13C-NMR) with synthetic batches to confirm biosynthetic pathways. Cross-reference ecological studies on lichen species (e.g., Teloschistaceae) for natural distribution .
Q. How do chlorinated anthraquinones like this compound compare to non-chlorinated analogs in redox cycling and ROS generation?
- Methodological Answer : Measure ROS levels (e.g., via DCFH-DA assay) in treated cell lines. Use cyclic voltammetry to compare redox potentials. Chlorination at position 7 may enhance electron-withdrawing effects, altering quinone-mediated oxidative stress. Validate with antioxidants (e.g., NAC) to confirm ROS-dependent cytotoxicity .
Q. What experimental designs validate the ecological role of this compound in lichen symbiosis?
- Methodological Answer : Conduct field surveys correlating this compound concentration with UV tolerance or pathogen resistance in lichens (e.g., Lacrima spp.). Use knockout fungal strains (CRISPR/Cas9) to disrupt biosynthesis and observe symbiont survival under stress (e.g., desiccation, high light) .
Q. How can researchers reconcile conflicting data on this compound’s antifungal activity across studies?
Q. What advanced separation techniques improve the yield of this compound from complex biological matrices?
- Methodological Answer : Employ stepwise pH-gradient countercurrent chromatography (CCC) to isolate this compound from co-occurring anthraquinones (e.g., fragilin, parietin). Optimize mobile phase composition (e.g., hexane-ethyl acetate-methanol-water) based on partition coefficients (K values) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
